molecular formula C16H15N3O3 B2942992 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline CAS No. 885953-55-9

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2942992
CAS No.: 885953-55-9
M. Wt: 297.314
InChI Key: JKZHAMZHXAJVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of semicarbazones to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 3,4-dimethoxybenzaldehyde and its subsequent transformation into the desired oxadiazole derivative. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to its specific combination of the oxadiazole ring and the aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-20-13-7-6-10(9-14(13)21-2)15-18-16(22-19-15)11-4-3-5-12(17)8-11/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZHAMZHXAJVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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